![molecular formula C19H15Cl2NO4S B1667198 BMS-303141 CAS No. 943962-47-8](/img/structure/B1667198.png)
BMS-303141
描述
- BMS 303141 是一种小分子化合物,化学式为 C₁₉H₁₅Cl₂NO₄S,分子量为 424.3 g/mol。
- 它是一种有效的 ATP-柠檬酸裂解酶 (ACL) 抑制剂,ACL 是脂肪酸和胆固醇生物合成中的一种关键酶。
- ACL 在细胞质中催化细胞质乙酰辅酶 A 和草酰乙酸 (OAA) 的形成,这对脂质代谢至关重要 .
科学研究应用
Metabolic Disorders
BMS-303141 has been extensively studied for its effects on obesity-related conditions and metabolic syndrome:
- Renal Protection : In a study involving db/db mice (a model for type 2 diabetes), this compound administration resulted in reduced ectopic lipid accumulation in kidneys, improved renal function, and decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1 . The inhibitor also downregulated key lipogenic genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), demonstrating its potential in treating obesity-related renal injuries.
- Lipid Metabolism : The compound significantly lowered plasma triglycerides and cholesterol levels in hyperlipidemic mice, showcasing its lipid-lowering effects . Additionally, lipidomic analyses indicated alterations in lipid profiles with significant reductions in specific lipid classes upon treatment with this compound .
Cancer Research
This compound has shown promise in cancer therapy, particularly in hepatocellular carcinoma (HCC):
- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively suppresses the proliferation of HCC cell lines (HepG2 and Huh7) by inducing endoplasmic reticulum stress and apoptosis through the activation of the ATF4/CHOP pathway . In xenograft models, combined treatment with this compound and sorafenib led to significant reductions in tumor volume and weight .
- Prostate Cancer : The compound has also been investigated for its effects on castration-resistant prostate cancer cells, where it impaired cell proliferation and induced cell death under androgen-depleted conditions .
Inflammatory Diseases
This compound's role extends to modulating inflammation:
- Macrophage Polarization : Research indicates that this compound can influence macrophage polarization by altering acetyl-CoA levels and histone acetylation patterns, thus affecting inflammatory responses . The compound's ability to reduce pro-inflammatory cytokine production suggests potential applications in treating inflammatory diseases.
Case Studies
作用机制
- BMS 303141 抑制 ACL,破坏乙酰辅酶 A 和 OAA 的形成。
- 它可能诱导内质网 (ER) 应激并激活 p-eIF2α/ATF4/CHOP 途径,促进细胞凋亡。
准备方法
- BMS 303141 的合成路线没有得到广泛的文献记载,但可以通过化学合成获得。
- 工业生产方法可能涉及对现有合成途径的优化或改进以提高产量和纯度。
化学反应分析
- BMS 303141 会抑制 ACL,从而影响脂质合成。
- 用于合成它的常见试剂和条件没有明确报道,但它可溶于 DMSO 和乙醇。
- 在其合成过程中形成的主要产物可能是与 ACL 抑制相关的中间体或衍生物。
相似化合物的比较
- BMS 303141 的独特之处在于它专门针对 ACL。
- 类似化合物包括其他 ACL 抑制剂或影响脂质代谢的分子。
生物活性
BMS-303141 is a potent inhibitor of ATP-citrate lyase (ACL), which plays a crucial role in lipid metabolism and related pathophysiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound exhibits a high affinity for ACL, with an IC50 value of 0.13 μM for human recombinant ACL and 8 μM in HepG2 cells, indicating its efficiency in blocking lipid synthesis . By inhibiting ACL, this compound reduces the availability of acetyl-CoA, a key substrate for fatty acid synthesis, thus impacting lipid metabolism significantly.
Effects on Lipid Metabolism
Inhibition of Lipid Synthesis:
this compound has been shown to lower plasma glucose and triglycerides in hyperlipidemic mouse models. It effectively decreases ectopic lipid accumulation in various tissues, particularly the kidneys, which is crucial in managing obesity-related renal complications .
Case Study: db/db Mice Model
In a study involving db/db mice, administration of this compound resulted in:
- Weight Reduction: Treated mice exhibited decreased body weight and visceral fat deposition.
- Lipid Profile Alteration: Lipidomic analysis revealed significant changes in lipid species, particularly glycerides and fatty acids, indicating reduced ectopic lipid deposition linked to improved metabolic profiles .
- Renal Protection: The compound alleviated albuminuria and improved glomerular filtration function, suggesting protective effects against obesity-related renal injuries .
Impact on Inflammation and Osteoclast Formation
This compound also demonstrates anti-inflammatory properties. It inhibits the infiltration of macrophages and the release of pro-inflammatory cytokines such as TNF-α and MCP-1 . Furthermore, it has been shown to suppress osteoclast formation, which is pivotal in bone resorption processes. In a model of ovariectomy-induced bone loss, this compound prevented osteoclast formation and subsequent bone loss by modulating histone acetylation pathways associated with RANKL signaling .
Summary of Research Findings
Parameter | Effect of this compound |
---|---|
IC50 for Human ACL | 0.13 μM |
IC50 in HepG2 Cells | 8 μM |
Weight Change in db/db Mice | Reduced body weight |
Lipid Profile Changes | Significant alterations in glyceride and fatty acid levels |
Renal Function Improvement | Decreased albuminuria |
Inflammatory Cytokines | Inhibition of TNF-α and MCP-1 |
Osteoclast Formation | Suppressed in vivo |
属性
IUPAC Name |
3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIPNDKXZOTLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-303141?
A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.
Q2: How does this compound impact lipid metabolism?
A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []
Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?
A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []
Q4: Are there specific cell types where this compound's effects have been studied in detail?
A4: Yes, this compound has been investigated in a variety of cell types:
- Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]
- Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []
- Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []
Q5: What are the potential therapeutic applications of this compound being investigated?
A5: Research suggests possible applications for this compound in:
- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []
- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]
Q6: Are there any known limitations or challenges associated with this compound?
A6: While research on this compound is promising, some challenges have been identified:
- Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []
- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。